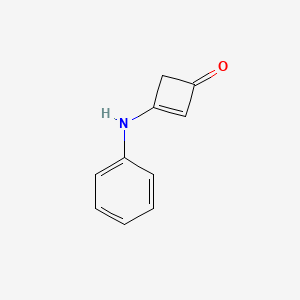

3-Anilino-2-cyclobuten-1-one

Description

Significance of Four-Membered Carbocycles in Organic Synthesis

Four-membered carbocycles, such as cyclobutanes and cyclobutenes, are crucial structural motifs in a vast array of biologically active natural products and medicinally important small molecules. researchgate.netnih.govelsevierpure.com Their significance also extends to their role as versatile intermediates in chemical synthesis. nih.govelsevierpure.com The inherent ring strain of these small rings imparts unique chemical properties that can be harnessed for various synthetic transformations. researchgate.net This strain can be released in ring-opening reactions, making them valuable building blocks for constructing more complex molecular architectures. nih.gov

The construction of these carbocycles, particularly in an enantioselective manner, has been a significant area of research. researchgate.netnih.gov Methods like [2+2] cycloadditions have emerged as powerful tools for their synthesis. nih.govelsevierpure.com The ability to create these structures efficiently and with high stereocontrol is critical for their application in drug discovery and development. researchgate.net Furthermore, 1,3-substituted cyclobutanes have been identified as potential isosteres for aromatic rings in pharmacologically relevant molecules. nih.gov The synthesis of functionalized cyclobutanes and cyclobutenes remains an active field, with ongoing efforts to develop novel and efficient synthetic methodologies. rsc.orgorganic-chemistry.org

Overview of Cyclobutenone Structural Motifs and Reactivity

Cyclobutenones are four-membered ketones that contain a carbon-carbon double bond within the ring. nih.gov This structural feature, combined with the inherent ring strain, makes them highly reactive and versatile synthetic intermediates. nih.gov They can undergo a variety of transformations, including thermal, photochemical, and transition metal-catalyzed ring-opening reactions, to generate reactive species that can be trapped by nucleophiles and other reagents. nih.gov

The electron-deficient enone system within the cyclobutenone structure makes them good electrophiles, susceptible to nucleophilic addition. nih.gov A common and powerful reaction of cyclobutenones is the 4π-electrocyclic ring-opening to form vinylketene intermediates upon heating. nih.gov These intermediates can then participate in a range of subsequent reactions, including cycloadditions. nih.gov For instance, they can react with electron-rich alkynes in a [2+2] cycloaddition to yield substituted aromatic compounds. nih.gov The reactivity of cyclobutenones can also be influenced by various catalysts, such as rhodium complexes, which can lead to decarbonylative coupling or direct coupling products depending on the reaction conditions. nih.gov

Role of Anilino Substituents in Organic Systems

Anilino substituents, derived from aniline (B41778), play a significant role in modifying the electronic and structural properties of organic molecules. The nitrogen atom of the anilino group has a lone pair of electrons that can participate in resonance, influencing the reactivity of the molecule to which it is attached. The nature of substituents on the aniline ring itself can further modulate these effects. Electron-donating groups tend to increase the basicity of the aniline, while electron-withdrawing groups decrease it. quora.comyoutube.com

In the context of electrophilic aromatic substitution, the anilinium cation (formed in acidic conditions) is generally considered meta-directing due to the strong electron-withdrawing inductive effect of the -NH3+ group. stackexchange.com However, the directing effect can be influenced by reaction conditions. stackexchange.com The anilino group can also form hydrogen bonds, which can significantly alter the conformation and reactivity of the parent molecule. acs.org For example, in certain substituted oligoanilines, hydrogen bonding between a substituent's oxygen and the nitrogen of the oligomer can lead to substantial structural modifications. acs.org In specific stereochemical contexts, an anilino group has been shown to prefer an axial orientation in a dioxaphosphorinan ring system, in contrast to a dimethylamino group. rsc.org

Research Context of 3-Anilino-2-cyclobuten-1-one

The compound this compound is a specific example of a substituted cyclobutenone. Research into such compounds is driven by the desire to understand how the combination of the reactive cyclobutenone core and the electronically active anilino substituent influences the molecule's properties and reactivity. The anilino group, with its potential for electron donation and hydrogen bonding, can be expected to significantly modulate the electrophilicity of the cyclobutenone ring and its susceptibility to various reactions.

The study of such molecules contributes to the broader understanding of the chemistry of strained ring systems and the effects of substituents on their behavior. This knowledge is valuable for the design of new synthetic methodologies and the development of novel molecules with specific chemical or biological functions. The investigation of this compound and its derivatives can provide insights into reaction mechanisms and the potential for these compounds to act as building blocks in the synthesis of more complex structures.

Structure

3D Structure

Properties

CAS No. |

38425-49-9 |

|---|---|

Molecular Formula |

C10H9NO |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

3-anilinocyclobut-2-en-1-one |

InChI |

InChI=1S/C10H9NO/c12-10-6-9(7-10)11-8-4-2-1-3-5-8/h1-6,11H,7H2 |

InChI Key |

BVPLFUYDRGTSRW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=CC1=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Anilino 2 Cyclobuten 1 One and Substituted Cyclobutenones

Strategies for the Construction of the Cyclobutenone Core

The formation of the strained four-membered cyclobutenone ring is a key challenge in the synthesis of these compounds. Chemists have developed several reliable methods, including cycloadditions, ring contractions, and elimination or rearrangement pathways, to construct this valuable scaffold. researchgate.net The inherent ring strain and unique electronic properties of cyclobutenones make them versatile intermediates in organic synthesis. nih.gov

Cycloaddition Reactions (e.g., [2+2] Cycloadditions)

[2+2] cycloaddition reactions are among the most prevalent and effective methods for constructing the cyclobutane (B1203170) and cyclobutene (B1205218) framework. kib.ac.cnnih.govelsevierpure.com This approach typically involves the reaction of a ketene (B1206846) or a ketene equivalent with an alkyne. The high reactivity of ketenes facilitates their participation in thermal [2+2] cycloadditions to form cyclobutenones. researchgate.net

One of the most common strategies is the cycloaddition of a ketene with an enamine, which can be generated in situ. researchgate.net For instance, the reaction of ketenes, generated from the dehydrohalogenation of acyl chlorides, with ynamides in the presence of a palladium (0) catalyst can produce 3-aminocyclobutenones. researchgate.netorganic-chemistry.org Theoretical studies have shown that for electron-rich alkynes, the activation barrier for this cycloaddition is significantly lowered, making the reaction more favorable. researchgate.net The regioselectivity of these reactions can often be controlled by the electronic nature of the substituents on the alkyne. researchgate.net

The Danheiser benzannulation is a notable application where a vinylketene, generated from the thermal 4π-electrocyclic ring-opening of a cyclobutenone, undergoes a [2+2] cycloaddition with an electron-rich alkyne. nih.gov This cascade of pericyclic reactions leads to highly substituted phenols, demonstrating the utility of cyclobutenones as synthons. nih.gov Chiral allenes have also been utilized in [2+2] cycloadditions with dichloroketene (B1203229) to produce chiral cyclobutenones with a high degree of stereospecificity. mdpi.comresearchgate.net

Table 1: Examples of [2+2] Cycloaddition for Cyclobutenone Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Ketenes | Ynamides | Pd(0) | 3-Aminocyclobutenones | researchgate.netorganic-chemistry.org |

| Cyclobutenone (as vinylketene precursor) | Heteroatom-substituted alkynes | Heat (>80 °C) | 4-Vinyl cyclobutenones | nih.gov |

| Dichloroketene | Chiral allene | N/A | Chiral cyclobutenones | mdpi.comresearchgate.net |

Ring Contraction Approaches

Ring contraction reactions provide an alternative route to the cyclobutane ring system from larger, more readily available cyclic precursors. chemistryviews.orgrsc.orgntu.ac.uk The Favorskii rearrangement is a classic example, involving the base-catalyzed rearrangement of α-halo ketones to form carboxylic acid derivatives, often with a contraction of the ring size. organic-chemistry.orgyoutube.comadichemistry.com

Specifically, the rearrangement of cyclic α-halo ketones can lead to the formation of smaller cyclic systems. adichemistry.com For example, the treatment of a 2-chlorocyclopentanone (B1584037) with a base can induce a ring contraction to yield a cyclobutanecarboxylic acid derivative. While not a direct route to cyclobutenones, this methodology establishes a valid pathway to the cyclobutane skeleton, which can be further functionalized. A modern variation involves a nickel-catalyzed Favorskii-type rearrangement of cyclobutanone (B123998) oxime esters, which contract to form cyclopropanecarbonitriles through a selective C-C bond cleavage. organic-chemistry.orgthieme-connect.com

Another significant ring contraction method is the Wolff rearrangement of α-diazoketones. rsc.org This reaction, often induced photochemically or thermally, involves the extrusion of dinitrogen gas and the formation of a ketene intermediate. If the starting α-diazoketone is cyclic, the resulting ketene can undergo an intramolecular cyclization, leading to a ring-contracted product. For instance, the Wolff rearrangement of a five-membered cyclic α-diazoketone can produce a cyclobutanecarboxylic acid derivative. rsc.orgnih.gov

Table 2: Ring Contraction Methods for Cyclobutane Core Synthesis

| Reaction Name | Starting Material | Key Intermediate | Product Type | Reference(s) |

|---|---|---|---|---|

| Favorskii Rearrangement | Cyclic α-Halo Ketone | Cyclopropanone | Ring-contracted carboxylic acid/ester | organic-chemistry.orgadichemistry.com |

| Wolff Rearrangement | Cyclic α-Diazoketone | Ketene | Ring-contracted carboxylic acid/ester | rsc.orgnih.gov |

| Oxidative Ring Contraction | Cyclobutene | Not specified | Cyclopropylketone | nih.gov |

Elimination and Rearrangement Pathways

Elimination reactions are fundamental in organic synthesis for creating unsaturation and can be harnessed to form the double bond in the cyclobutenone ring. numberanalytics.comyoutube.com A tandem sequence involving a Michael addition, a cyclic 1,2-addition, and a subsequent elimination reaction using 2,3-allenoates and organozinc reagents has been developed to furnish polysubstituted cyclobutenones. organic-chemistry.org This method is particularly useful for accessing cyclobutenones that are difficult to obtain through more traditional routes due to their inherent ring strain. organic-chemistry.org

The elimination of a leaving group from a suitably substituted cyclobutanone is a direct approach. For example, the hydrolysis of halogenated cyclobutenes or cyclobutenylideneammonium salts can yield cyclobutenones. researchgate.net

Rearrangements of other four-membered ring systems can also lead to cyclobutenones. For instance, certain 4-allylcyclobutenones have been shown to rearrange to form bicyclo[3.2.0]heptenones. acs.org Additionally, thermal rearrangements of aminocyclobutenones can lead to different heterocyclic structures, highlighting the reactivity of the cyclobutenone core. soton.ac.uk

Introduction of the Anilino Moiety

Once the cyclobutenone core is established, or concurrently with its formation, the anilino group (C₆H₅NH-) must be introduced. This is typically achieved through direct amination-type reactions or by condensation of a suitable cyclobutene precursor with aniline (B41778).

Direct Amination/Anilination Reactions

The direct introduction of an amino or anilino group onto a pre-formed cyclobutenone ring is a powerful strategy. The electron-deficient nature of the cyclobutenone's double bond makes it susceptible to nucleophilic attack. Under certain conditions, vinylketene intermediates, which can be generated from cyclobutenones, can be trapped by nucleophiles such as aniline. nih.gov This reaction results in the formation of an amide, effectively incorporating the anilino moiety.

More direct approaches include conjugate addition reactions. A copper-catalyzed conjugate silylation of cyclobutenones generates an intermediate enolate that can be trapped, demonstrating the feasibility of 1,4-additions to this system. nih.gov Similarly, a three-component Mannich-type reaction, promoted by a copper catalyst, has been used to synthesize β-acylamino cyclobutanone derivatives, showcasing a direct method for C-N bond formation on the cyclobutane ring. rsc.org While this example provides an acylamino group, it establishes a precedent for direct amination strategies on the cyclobutanone scaffold.

Condensation Reactions with Anilines

A highly effective and widely used method for the synthesis of 3-anilino-2-cyclobuten-1-one involves the condensation of an aniline with a cyclobutene-1,2-dione derivative. The most common precursor for this reaction is squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione) or its esters.

The reaction of squaric acid derivatives, such as diethyl squarate, with aniline leads to a sequential substitution of the alkoxy groups. The first substitution results in the formation of a 3-anilino-4-ethoxy-3-cyclobutene-1,2-dione. A subsequent reaction, often involving hydrolysis or further reaction, can lead to the desired this compound structure. This condensation approach is a cornerstone in the synthesis of a wide array of "squaraine" dyes and related compounds, which share the anilino-substituted cyclobutene core. The reaction of cyclobutenones with ynamines can also lead to 3-amino-4-vinyl-cyclobutenones through an unexpected rearrangement, further illustrating the utility of condensation-like pathways. nih.gov

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. frontiersin.orgtcichemicals.com This approach is advantageous for its atom economy, reduction of reaction steps, and potential for creating diverse molecular libraries. frontiersin.orgrug.nl While direct MCRs for the synthesis of this compound are not extensively detailed in the provided context, the principles of MCRs are widely applied to the synthesis of related heterocyclic and carbocyclic systems.

For instance, the Biginelli reaction, a well-known three-component reaction, synthesizes dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. tcichemicals.comresearchgate.net This highlights a general strategy where a ketone, an amine (or its equivalent), and a third component can be condensed to form a six-membered ring. A similar conceptual approach could be envisioned for the four-membered cyclobutenone ring of this compound, potentially involving a ketene or ketene equivalent, an amine, and another component to facilitate the cyclization.

The Ugi and Passerini reactions are other prominent examples of MCRs that are particularly useful in generating peptide-like structures and other complex molecules. rug.nlorganic-chemistry.org These reactions demonstrate the power of isocyanides as key reagents in MCRs to build molecular complexity rapidly. organic-chemistry.org The development of novel MCRs remains an active area of research, and it is plausible that new MCRs could be designed for the direct and efficient synthesis of substituted 3-aminocyclobutenones.

Synthesis of Key Precursors and Intermediates

The synthesis of this compound and its derivatives relies on the availability of key precursors and intermediates. A common and crucial starting material for many cyclobutanone syntheses is 3-oxocyclobutanecarboxylic acid. google.comthieme-connect.de This compound serves as a versatile building block that can be chemically modified to introduce the desired functionalities.

One synthetic route to a precursor for a substituted cyclobutanone starts with the reaction of 3-oxocyclobutanecarboxylic acid with trimethyl orthoformate to protect the ketone group. google.com The resulting intermediate can then be reacted with an amine, such as benzylamine, followed by reduction and deprotection steps to yield a functionalized cyclobutanone. google.com Another important precursor is 3-bromocyclobutanone, which can be prepared from 3-oxocyclobutanecarboxylic acid. orgsyn.org This bromo-substituted cyclobutanone can then undergo nucleophilic substitution with an amine to introduce the anilino group.

The generation of the cyclobutenone ring itself can be achieved through various methods. For example, the cyclization of acyl ketene dithioacetals has been shown to be a highly efficient one-pot synthesis for 3-amino- and 3-alkylthio-cyclobut-2-en-1-ones. nih.gov Another approach involves the use of strained cyclic intermediates like cyclohexyne, which can be generated from silyl (B83357) triflate or silyl tosylate precursors. nih.gov These highly reactive intermediates can then undergo cycloaddition reactions to form the desired ring systems.

Table 1: Key Precursors and Their Synthetic Utility

| Precursor | Synthetic Utility |

| 3-Oxocyclobutanecarboxylic acid | Versatile starting material for the synthesis of various functionalized cyclobutanones. google.comthieme-connect.de |

| 3-Bromocyclobutanone | Intermediate for introducing nucleophiles, such as amines, onto the cyclobutane ring. orgsyn.org |

| Acyl ketene dithioacetals | Precursors for the one-pot synthesis of 3-aminocyclobutenones. nih.gov |

| Silyl triflates/tosylates | Generators of strained intermediates for cycloaddition reactions. nih.gov |

Stereoselective and Regioselective Synthesis of this compound Derivatives

Achieving control over stereochemistry and regiochemistry is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active molecules.

Diastereoselective Routes

Diastereoselective synthesis focuses on controlling the formation of one diastereomer over another. This is often achieved by taking advantage of the steric and electronic properties of the starting materials and reagents.

A recent study demonstrated a catalyst-controlled, regiodivergent hydrophosphination of acyl bicyclo[1.1.0]butanes to synthesize multi-substituted cyclobutanes with high diastereoselectivity. nih.gov By choosing either a Cu(I) or Cu(II) catalytic system, different regioisomers of the functionalized cyclobutane product could be obtained as single diastereoisomers. nih.gov This highlights how the choice of catalyst can profoundly influence the stereochemical outcome of a reaction.

Another example is the diastereoselective and enantioselective synthesis of thio-substituted cyclobutanes via a sulfa-Michael addition to cyclobutenes. rsc.org In this case, the use of a chiral squaramide bifunctional acid-base catalyst led to high yields and excellent enantioselectivity. rsc.org These examples of diastereoselective and enantioselective transformations on four-membered rings provide a strong foundation for developing similar strategies for the synthesis of stereochemically defined this compound derivatives.

Reactivity and Mechanistic Investigations of 3 Anilino 2 Cyclobuten 1 One Systems

Ring-Opening Reactions of the Cyclobutenone Moiety

The inherent ring strain of the cyclobutene (B1205218) ring, estimated to be around 26 kcal/mol, is a principal driving force for the reactivity of 3-anilino-2-cyclobuten-1-one. This strain facilitates ring-opening reactions under thermal, photochemical, nucleophilic, and metal-catalyzed conditions, leading to the formation of highly reactive intermediates.

The thermal electrocyclic ring-opening of cyclobutenones is a well-documented transformation that yields highly reactive vinylketene intermediates. researchgate.netnih.gov In accordance with the Woodward-Hoffmann rules for a 4π-electron system, this process occurs in a conrotatory fashion. libretexts.org For this compound, heating induces the cleavage of the C3-C4 sigma bond, resulting in the formation of 2-anilino-4-phenyl-1-ketene.

The stability and subsequent reactivity of the generated vinylketene are influenced by the substituents. The anilino group, an electron-donating group, and the carbonyl function create a "push-pull" electronic system that can affect the temperature required for the ring-opening and the reactivity of the resulting ketene (B1206846). This intermediate is not typically isolated but is trapped in situ by various reagents, leading to a wide range of products.

Table 1: Thermal Ring-Opening Conditions for Cyclobutenone Systems

| Starting Material | Conditions | Intermediate | Product Type |

| Generic Cyclobutenone | Heat (Thermolysis) | Vinylketene | Dependent on trapping agent |

| This compound | Heat (Thermolysis) | Anilino-substituted vinylketene | Cycloadducts, esters, amides |

| Benzocyclobutenone | Heat (Thermolysis) | o-Quinodimethane | Diels-Alder adducts |

Photochemical activation provides an alternative, often milder, method for the ring-opening of cyclobutenones. nih.gov Upon UV irradiation, this compound can undergo a conrotatory ring-opening to generate the corresponding anilino-substituted vinylketene. This reaction proceeds through an excited electronic state and can often be achieved at lower temperatures than the thermal equivalent, which can be advantageous for sensitive substrates.

Research on alkyl-substituted cyclobutenes suggests that this photochemical ring-opening is a genuine excited-state process, rather than proceeding through a vibrationally excited ("hot") ground state. nih.gov The quantum yield of these reactions can vary depending on the substitution pattern and the solvent. The vinylketene intermediate generated photochemically exhibits similar reactivity to that formed thermally, readily participating in cycloadditions or reacting with nucleophiles. For instance, photolysis in the presence of methanol (B129727) can lead to the formation of the corresponding ester after the ketene is trapped by the alcohol. nih.gov

The α,β-unsaturated ketone moiety in this compound is susceptible to attack by nucleophiles. This can occur either via a 1,2-addition to the carbonyl group or a 1,4-conjugate addition to the β-carbon. nih.gov Both pathways generate an anionic intermediate where the negative charge facilitates the cleavage of the strained four-membered ring.

1,2-Addition: Attack of a strong, hard nucleophile (e.g., an organolithium reagent) at the carbonyl carbon produces a cyclobutenoxide intermediate. Subsequent electrocyclic ring-opening, driven by the relief of ring strain, yields a dienolate, which can be protonated or trapped with an electrophile.

1,4-Addition: Soft nucleophiles (e.g., amines, thiolates) tend to add in a conjugate fashion to the C4 position, generating an enolate. This enolate can then trigger the scission of the C1-C2 or C3-C4 bond, leading to various linear or cyclic products depending on the reaction conditions and the nature of the nucleophile.

These nucleophile-induced transformations provide a powerful method for converting cyclobutenones into a variety of acyclic and heterocyclic structures. nih.gov

Table 2: Nucleophile-Induced Ring Opening of Cyclobutenone Derivatives

| Nucleophile | Type of Addition | Key Intermediate | General Product Structure |

| Organolithium (RLi) | 1,2-Addition | Cyclobutenoxide | Acyclic ketone/enolate |

| Lithium Diisopropylamide (LDA) | 1,4-Addition (as base) | Enolate | Ring-expanded products (e.g., cyclohexenones) |

| Amines (R₂NH) | 1,4-Addition | Enolate | β-Enaminones, pyridinones |

| Thiolates (RS⁻) | 1,4-Addition | Enolate | Thio-substituted acyclic esters/amides |

Transition metals, particularly those from the late transition series like rhodium, palladium, and nickel, can catalyze the activation and cleavage of C-C bonds within the cyclobutenone ring. rsc.orgresearchgate.net These reactions often proceed via an initial oxidative addition of the metal into one of the strained C-C bonds of the ring, forming a metallacyclic intermediate.

For this compound, a rhodium(I) catalyst, for example, can insert into the C1–C4 bond. The resulting acyl-rhodium metallacycle can then undergo various transformations, such as β-hydride elimination followed by olefin insertion and reductive elimination, to afford ring-expanded products like cyclopentenones. rsc.org This strategy is atom-economical as it does not require pre-functionalization or additional stoichiometric reagents. The reaction conditions are typically neutral, allowing for good functional group tolerance. rsc.org

Cycloaddition Chemistry

The double bond of the cyclobutenone ring can participate in cycloaddition reactions, serving as a two-electron component. Furthermore, the vinylketene intermediate derived from its ring-opening can act as a four-electron component, highlighting the dual reactivity of the system.

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. masterorganicchemistry.comyoutube.com The this compound system can participate in these reactions in two distinct ways.

Cyclobutenone as the Dienophile: The electron-deficient double bond of the enone system in this compound allows it to function as a dienophile ("diene-loving") in [4+2] cycloadditions with electron-rich dienes. nih.gov The inherent ring strain of the cyclobutenone enhances its reactivity compared to less strained dienophiles like cyclopentenone or cyclohexenone. nih.gov These reactions typically proceed with high stereoselectivity, often favoring the endo product, and result in the formation of bicyclo[4.2.0]octene frameworks. Lewis acid catalysis can further enhance both the reactivity and the stereoselectivity of these cycloadditions. nih.gov

Vinylketene as the Diene: Following thermal or photochemical ring-opening, the resulting anilino-substituted vinylketene can act as the four-electron diene component in a [4+2] cycloaddition with a dienophile. nih.gov This is particularly effective with electron-deficient or activated dienophiles. This inverse-electron-demand Diels-Alder type reaction provides access to substituted aromatic compounds or cyclohexenone derivatives after tautomerization or other subsequent reactions.

This dual reactivity in Diels-Alder reactions makes this compound a versatile building block for synthetic chemistry.

Table 3: Diels-Alder Reactivity of the Cyclobutenone System

| Role of Cyclobutenone System | Reaction Partner | Type of Diels-Alder | Product Core Structure |

| As Dienophile | Electron-rich diene (e.g., cyclopentadiene) | Normal electron demand | Bicyclo[4.2.0]octene |

| As Diene (via Vinylketene) | Electron-deficient dienophile (e.g., maleic anhydride) | Inverse electron demand | Substituted cyclohexenone or aromatic ketone |

Nucleophilic and Electrophilic Reactions

The reactivity of this compound is dictated by the presence of multiple functional groups, including a carbonyl group, an endocyclic double bond, and an anilino moiety. These sites are susceptible to attack by both nucleophiles and electrophiles.

The carbonyl group (C=O) is a key functional group characterized by a double bond between a carbon and an oxygen atom. wikipedia.org The carbon atom of the carbonyl group is electrophilic and susceptible to nucleophilic attack, leading to the breaking of the carbon-oxygen double bond. wikipedia.orgwikipedia.org The reactivity of carbonyl compounds generally follows the order: aldehydes > ketones > esters > amides. wikipedia.org

Reactions at the carbonyl group can be broadly categorized as additions or substitutions. In nucleophilic addition, a nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate. youtube.commasterorganicchemistry.com This can be followed by protonation to yield an alcohol. Reductions of carbonyls, for example with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), are classic examples of nucleophilic addition. youtube.comyoutube.com

| Reagent | Product Type |

| NaBH₄/LiAlH₄ | Alcohol |

| Grignard Reagent (RMgX) | Tertiary Alcohol |

| Organolithium (RLi) | Tertiary Alcohol |

| Wittig Reagent (Ph₃P=CHR) | Alkene |

Table 3: Common Reactions at the Carbonyl Group

The endocyclic double bond in this compound is electron-rich due to the presence of the anilino group, making it susceptible to electrophilic attack. libretexts.orgchemistrystudent.com In an electrophilic addition reaction, an electrophile attacks the π electrons of the double bond, leading to the formation of a carbocation intermediate. libretexts.orglumenlearning.com This intermediate is then attacked by a nucleophile to give the final addition product. libretexts.org

The regioselectivity of these additions often follows Markovnikov's rule, where the electrophile adds to the carbon atom with more hydrogen substituents. libretexts.org

| Reagent | Electrophile | Nucleophile | Product Type |

| H-X (e.g., HBr, HCl) | H⁺ | X⁻ | Haloalkane |

| X₂ (e.g., Br₂, Cl₂) | X⁺ (from polarized X₂) | X⁻ | Dihaloalkane |

| H₂O/H⁺ | H⁺ | H₂O | Alcohol |

Table 4: Electrophilic Additions to the Endocyclic Double Bond

Conversely, the double bond can also undergo nucleophilic addition, particularly when conjugated with an electron-withdrawing group, which makes the β-carbon electrophilic. wikipedia.org

The nitrogen atom of the anilino group possesses a lone pair of electrons, making it nucleophilic and basic. It can participate in a variety of reactions, including protonation, alkylation, and acylation. The lone pair is also involved in resonance with the cyclobutenone ring, which influences the reactivity of the entire molecule. nih.gov

| Reagent | Reaction Type | Product Type |

| Acid (H⁺) | Protonation | Ammonium salt |

| Alkyl Halide (R-X) | Alkylation | Secondary/Tertiary Amine |

| Acyl Halide (RCOCl) | Acylation | Amide |

| Aldehyde/Ketone | Condensation | Imine (Schiff base) |

Table 5: Reactions Involving the Anilino Nitrogen

Rearrangement Reactions and Tautomerism

Rearrangement reactions can occur in systems that form carbocation intermediates, where a group migrates to a more stable position. masterorganicchemistry.commsu.edu These rearrangements can accompany substitution, addition, and elimination reactions. masterorganicchemistry.com

Keto-enol tautomerism is a common phenomenon in carbonyl compounds. nih.govorientjchem.org In the case of this compound, it can exist in equilibrium with its enol tautomer, 3-anilino-4-hydroxycyclobuta-1,3-dien-1-ol. The position of this equilibrium can be influenced by factors such as solvent and substitution. orientjchem.orgscispace.com The enol form is often stabilized by intramolecular hydrogen bonding. nih.gov The presence of different tautomers can significantly affect the reactivity and spectroscopic properties of the compound. rsc.org

| Tautomer | Key Structural Feature | Stability Factors |

| Keto form | Carbonyl group (C=O) | Generally more stable due to the strength of the C=O bond. orientjchem.org |

| Enol form | Hydroxyl group attached to a C=C double bond | Can be stabilized by conjugation, intramolecular hydrogen bonding, and solvent effects. nih.govrsc.org |

Table 6: Keto-Enol Tautomerism in this compound

Valence Isomerization

Valence isomerization involves the reorganization of bonding electrons and atomic positions, leading to constitutional isomers. In the context of this compound and related cyclobutene systems, these isomerizations are typically driven by thermal or photochemical stimuli, which can induce ring-opening, ring-closing, or rearrangement reactions.

While specific studies on the valence isomerization of this compound are not extensively documented, the behavior of related cyclobutene derivatives provides insight into its potential reactivity. For instance, thermal isomerization of substituted cyclobutenes can lead to the formation of 1,3-dienes through a conrotatory ring-opening process, governed by the Woodward-Hoffmann rules. In the case of this compound, heating could potentially induce cleavage of the C3-C4 bond to form a transient vinylketene intermediate.

Photochemical excitation, on the other hand, can promote different isomerization pathways. DFT calculations on related systems like 1,3-butadiene (B125203) and acrolein have shown that electronic excitation can lead to the formation of high-energy valence isomers such as bicyclobutanes and oxabicyclobutanes. nih.gov By analogy, irradiation of this compound might lead to the formation of a highly strained bicyclo[1.1.0]butanone derivative.

The substitution pattern on the cyclobutene ring significantly influences the course of these isomerizations. The anilino group at the C3 position, with its electronic properties, is expected to play a crucial role in directing the regiochemistry and stereochemistry of any potential valence isomerization products.

Table 1: Potential Valence Isomerization Pathways for this compound

| Reaction Type | Conditions | Potential Product(s) | Mechanistic Notes |

| Thermal Ring-Opening | Heat (Δ) | Substituted vinylketene | Conrotatory cleavage of C3-C4 bond |

| Photochemical Isomerization | Light (hν) | Bicyclo[1.1.0]butanone derivative | Formation of highly strained ring system |

| Rearrangement | Thermal or Photochemical | Rearranged cyclobutenone isomers | Potential for skeletal reorganization |

Proton Tautomerism Studies

Proton tautomerism is a fundamental aspect of the chemistry of this compound, which can exist in equilibrium between its keto-amino and enol-imino forms. This tautomeric equilibrium is influenced by various factors, including the nature of substituents, the polarity of the solvent, and temperature. scirp.org

The keto-amino tautomer is generally the more stable form. However, the enol-imino form can be stabilized by intramolecular hydrogen bonding and by solvents that can participate in hydrogen bonding interactions. masterorganicchemistry.comchemistrysteps.com The equilibrium can be studied using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and computational methods like Density Functional Theory (DFT). orientjchem.org

Substituents on the aniline (B41778) ring can significantly affect the position of the tautomeric equilibrium. nih.gov Electron-donating groups on the phenyl ring are expected to increase the electron density on the nitrogen atom, which could influence the basicity and the tautomeric preference. Conversely, electron-withdrawing groups would have the opposite effect. DFT studies on related β-diketones have shown that both steric and electronic properties of substituents play a definite role in determining the preferred tautomeric form. rsc.org

The solvent polarity also plays a critical role. orientjchem.org In nonpolar solvents, the intramolecularly hydrogen-bonded enol-imino form may be more favored, whereas polar solvents can stabilize the more polar keto-amino tautomer through intermolecular interactions. masterorganicchemistry.com Computational studies on similar systems have shown that the keto form is generally more stable across a range of solvents. orientjchem.org

Table 2: Factors Influencing the Tautomeric Equilibrium of this compound

| Factor | Influence on Equilibrium | Supporting Evidence/Rationale |

| Substituents on Aniline Ring | Electron-donating groups may favor the enol-imino form; electron-withdrawing groups may favor the keto-amino form. | Substituent effects on the electronic properties of the amino group influence its proton affinity and hydrogen bonding capabilities. nih.govrsc.org |

| Solvent Polarity | Polar solvents tend to favor the more polar keto-amino tautomer. Nonpolar solvents may favor the intramolecularly hydrogen-bonded enol-imino form. | Differential solvation of the tautomers. masterorganicchemistry.comorientjchem.org |

| Temperature | The effect is system-dependent and influences the thermodynamic parameters (ΔH° and ΔS°) of the equilibrium. | Changes in temperature can shift the equilibrium towards the more entropically or enthalpically favored tautomer. scirp.org |

| Intramolecular Hydrogen Bonding | Can stabilize the enol-imino tautomer. | Formation of a stable six-membered ring-like structure through a hydrogen bond between the enolic hydroxyl and the imine nitrogen. chemistrysteps.com |

Metal-Catalyzed Cross-Coupling and Functionalization

The this compound scaffold presents multiple sites for metal-catalyzed cross-coupling and functionalization reactions, offering a pathway to a diverse range of substituted cyclobutane (B1203170) and cyclobutene derivatives. The presence of the enaminone system and potential leaving groups (such as a triflate derived from the enol) allows for various transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for C-C bond formation. snnu.edu.cnwikipedia.orgorganic-chemistry.org While direct applications on this compound are not extensively reported, related systems demonstrate the feasibility of such transformations. For instance, the Suzuki-Miyaura coupling of aryl halides with organoboron reagents is a widely used method for constructing biaryl linkages. organic-chemistry.orglibretexts.org An enol triflate derivative of this compound could potentially serve as an electrophilic partner in a Suzuki-Miyaura coupling to introduce a new substituent at the C2 position.

The Heck reaction, which couples an unsaturated halide with an alkene, could also be envisioned. wikipedia.orgorganic-chemistry.org For example, a halogenated derivative of this compound could react with various alkenes to introduce vinyl groups.

Furthermore, C-H functionalization represents a modern and efficient strategy for modifying organic molecules. researchgate.netacs.org The cyclobutane ring possesses C(sp³)-H bonds that could be targeted for functionalization. Directing groups can be employed to achieve site-selective C-H activation. In the context of this compound, the aniline nitrogen or the carbonyl oxygen could potentially act as directing groups to guide a metal catalyst to a specific C-H bond on the cyclobutene or aniline ring.

Table 3: Potential Metal-Catalyzed Reactions on this compound Derivatives

| Reaction Type | Catalyst/Reagents | Substrate | Potential Product |

| Suzuki-Miyaura Coupling | Pd catalyst, base, organoboron reagent | 2-Triflyloxy-3-anilino-cyclobutenone | 2-Aryl/vinyl-3-anilino-cyclobutenone |

| Heck Reaction | Pd catalyst, base, alkene | 2-Halo-3-anilino-cyclobutenone | 2-Vinyl-3-anilino-cyclobutenone |

| C-H Arylation | Pd catalyst, oxidant, aryl halide | This compound | Arylated this compound |

Advanced Spectroscopic and Diffraction Based Characterization Techniques for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-Anilino-2-cyclobuten-1-one in solution. A combination of one-dimensional and multi-dimensional NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and provides insights into the molecule's conformation and potential dynamic processes.

Two-dimensional (2D) NMR experiments are indispensable for establishing the covalent framework of this compound. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. asynt.com For this compound, COSY would be expected to show correlations between the protons of the aniline (B41778) ring. It would also confirm the connectivity within the cyclobutenone ring's aliphatic protons if they are not chemically equivalent.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹JCH). mdpi.comasynt.com This is crucial for assigning the carbon signals of the cyclobutenone and aniline rings by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Coherence): HMBC provides information about longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is vital for piecing together the molecular skeleton. mdpi.comasynt.com Key expected correlations for this compound would include:

The N-H proton to the C-2 and C-3 carbons of the cyclobutenone ring.

The vinyl proton (if present) to the carbonyl carbon (C-1) and the carbon bearing the aniline group (C-3).

Protons on the aniline ring to the C-3 carbon of the cyclobutenone ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique is used to determine spatial proximities between protons, which helps in defining the molecule's stereochemistry and preferred conformation. asynt.com For instance, ROESY could show through-space correlations between the ortho-protons of the aniline ring and the protons on the cyclobutene (B1205218) ring, providing information about the rotational orientation of the aniline group relative to the rest of the molecule.

A representative set of expected NMR data, based on analogous enamine and cyclobutene structures, is presented below. scielo.org.bo

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C1 | - | ~185.0 | H4, H-vinyl |

| C2 | - | ~170.0 | H-vinyl, NH |

| C3 | - | ~100.0 | H4, NH, H-ortho |

| C4 | ~3.0 (s, 2H) | ~45.0 | C1, C2, C3 |

| NH | ~8.5 (br s, 1H) | - | C3, C-ipso |

| C-ipso | - | ~138.0 | H-ortho, NH |

| C-ortho | ~7.2 (d, 2H) | ~125.0 | C-ipso, C-meta, C3 |

| C-meta | ~7.4 (t, 2H) | ~129.0 | C-ortho, C-para |

| C-para | ~7.3 (t, 1H) | ~126.0 | C-meta |

Note: This table represents hypothetical data based on known chemical shift ranges for similar functional groups. Actual experimental values may vary.

The structure of this compound suggests the possibility of interesting dynamic behaviors, such as tautomerism and restricted rotation, which can be investigated using dynamic NMR (DNMR) studies. The molecule can potentially exist in equilibrium between the enaminone tautomer and a keto-imine tautomer.

NMR spectroscopy is a powerful tool for studying such tautomeric equilibria. spectrabase.com By acquiring spectra at different temperatures, one can observe changes in the chemical shifts and signal multiplicities. At low temperatures, the exchange between tautomers may be slow on the NMR timescale, resulting in separate sets of signals for each species. As the temperature is raised, the rate of interconversion increases, leading to coalescence and eventually time-averaged signals. This allows for the determination of the thermodynamic parameters (ΔG, ΔH, ΔS) of the equilibrium.

Furthermore, restricted rotation around the C-N bond due to the partial double bond character is possible. This can lead to magnetic non-equivalence of the ortho and meta protons on the aniline ring at low temperatures, providing another dynamic process that can be studied by variable temperature NMR.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), provides a highly accurate mass measurement of the molecular ion. asynt.com This allows for the unambiguous determination of the molecular formula, C₁₀H₉NO, by distinguishing it from other combinations of atoms that might have the same nominal mass. For a related squaric acid derivative, C₁₂H₁₁NO₄Na, the calculated mass was 256.0580 and the found mass was 256.0603, showcasing the high accuracy of this technique. asynt.com

| Technique | Ionization Mode | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z |

| ESI-HRMS | Positive | C₁₀H₉NO | 160.0757 | Experimental value |

Note: The "Found m/z" is an experimental value to be determined.

Electron Ionization (EI) or Collision-Induced Dissociation (CID) in MS/MS experiments can be used to fragment the molecule. The resulting fragmentation pattern provides a "fingerprint" that can confirm the proposed structure. For this compound, characteristic fragmentation pathways would be expected:

Loss of CO: A common fragmentation for cyclic ketones is the loss of a neutral carbon monoxide molecule (28 Da), leading to a prominent fragment ion.

Cleavage of the aniline group: Fission of the C-N bond could lead to fragments corresponding to the aniline cation or the cyclobutenone radical cation.

Retro-Diels-Alder type reaction: The cyclobutene ring might undergo a retro [2+2] cycloaddition, leading to the formation of acetylene (B1199291) and an isocyanate derivative.

Analyzing these fragments helps to piece together the different components of the molecule, thus corroborating the structure determined by NMR.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in the molecule and the nature of the chemical bonds. For this compound, the key vibrational modes would be associated with the C=O, C=C, N-H, and C-N bonds.

The FT-IR spectrum is expected to show strong absorption bands characteristic of the enaminone system.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3200-3400 | Medium |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H stretch | 2850-2950 | Medium-Weak |

| C=O stretch (conjugated) | 1680-1700 | Strong |

| C=C stretch (conjugated) | 1600-1650 | Strong |

| Aromatic C=C stretch | 1450-1600 | Medium-Strong |

| C-N stretch | 1250-1350 | Medium |

Note: This table presents typical ranges. The exact positions can be influenced by conjugation, hydrogen bonding, and the electronic nature of the substituents.

The position of the carbonyl (C=O) stretching frequency is particularly informative. Its value, expected to be lower than that of a simple cyclobutenone due to conjugation with the enamine nitrogen, provides evidence for the delocalized electronic structure of the molecule. The N-H stretching frequency can also give insights into hydrogen bonding, either intramolecular or intermolecular in the solid state. Comparison of spectra in different phases (solid vs. solution) can help to elucidate these interactions. Raman spectroscopy would complement the FT-IR data, particularly for the symmetric C=C vibrations.

Electronic Spectroscopy (UV-Vis Spectroscopy)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are directly related to its conjugation and electronic structure.

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The analysis of the crystal structure also elucidates how molecules of this compound are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds and π-π stacking. nih.gov For instance, the N-H group of the aniline moiety can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, leading to the formation of specific packing motifs. nih.gov The aromatic rings can also engage in π-π stacking interactions, further stabilizing the crystal structure. nih.gov These non-covalent interactions play a significant role in the physical properties of the solid material.

Computational and Theoretical Studies of 3 Anilino 2 Cyclobuten 1 One Systems

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for elucidating the fundamental electronic structure, geometry, and spectroscopic properties of molecules like 3-anilino-2-cyclobuten-1-one. These methods allow for a detailed exploration of the molecular landscape at a level of detail often inaccessible through experimental techniques alone.

Both Density Functional Theory (DFT) and ab initio methods are powerful computational approaches used to study systems like this compound. DFT methods, such as the M06-2X functional, are often favored for their balance of computational cost and accuracy in describing electron correlation effects, which are crucial for understanding the molecule's reactivity. beilstein-journals.org Ab initio methods, including Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (e.g., CCSD(T)), offer higher levels of theory and can provide benchmark-quality results, though at a significantly greater computational expense. beilstein-journals.org

These computational methods are instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties. For instance, DFT calculations can be used to visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key to understanding the molecule's role in chemical reactions. nih.gov

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. The selection of a basis set directly impacts the accuracy and computational cost of the study.

For molecules containing elements from different rows of the periodic table, ensuring a "balanced" basis set is crucial to avoid an uneven description of the electronic structure. mit.edu A common and effective strategy involves using smaller basis sets, such as STO-3G, for initial geometry optimizations of equilibrium and transition state structures. mit.edu More accurate single-point energy calculations can then be performed at these optimized geometries using larger and more flexible basis sets. mit.edu

Pople-style basis sets, such as the 6-31G* and 6-311G series, are widely used. The 6-31G* basis set is often considered a good compromise between speed and accuracy for a wide range of molecular systems. wavefun.com For higher accuracy, especially in calculating reaction energies, larger basis sets like 6-311+G(2df,2p) are employed. beilstein-journals.org The addition of diffuse functions (+) is important for describing anions and weakly bound electrons, while polarization functions (e.g., d,p) allow for more flexibility in describing bonding environments. wavefun.comgaussian.com

The table below illustrates a common multi-step computational approach, highlighting the use of different basis sets for different stages of the calculation to balance accuracy and efficiency.

| Computational Task | Method | Basis Set | Purpose |

| Geometry Optimization | M06-2X | 6-31+G(d,p) | To find the lowest energy structure of reactants, products, and transition states. |

| Single-Point Energy | M06-2X, MP2, SCS-MP2 | 6-311+G(2df,2p) | To obtain more accurate electronic energies at the optimized geometries. |

| High-Level Correction | CCSD(T) - MP2 | 6-31+G(d) | To further refine the energy by including higher-order electron correlation effects. |

| Solvation Energy | SMD Model (M06-2X) | 6-31G(d) | To account for the effect of the solvent on the energetics of the reaction. |

This table is a representative example of a computational strategy that could be applied to the study of this compound systems, based on methodologies reported for similar cyclic compounds. beilstein-journals.org

It is also important to consider and correct for Basis Set Superposition Error (BSSE), especially when calculating interaction energies between molecules. This error can be mitigated by using larger basis sets or through counterpoise correction methods. wavefun.com

Mechanistic Investigations through Computational Modeling

Computational modeling is a powerful tool for unraveling the intricate details of chemical reaction mechanisms involving this compound. By mapping out the potential energy surface, researchers can identify key intermediates and transition states, providing a step-by-step understanding of how reactions proceed.

A key aspect of mechanistic studies is the localization of transition states, which are the saddle points on the potential energy surface that connect reactants to products. Computational methods allow for the precise determination of the geometry and energy of these fleeting structures. beilstein-journals.org Once located, a transition state is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. beilstein-journals.org

For complex reactions, multiple reaction pathways may be possible. Computational modeling can be used to explore these different pathways and determine the most likely route. beilstein-journals.org For example, in the study of related cyclobutane (B1203170) systems, computational methods have been used to investigate different rearrangement and ring-opening pathways. beilstein-journals.org

The table below presents hypothetical activation and reaction energies for a reaction involving a cyclobutene (B1205218) derivative, illustrating the type of data that can be obtained from computational studies.

| Reaction Pathway | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔG_rxn) (kcal/mol) |

| Pathway A | 16.5 | -22.2 |

| Pathway B | 22.2 | Not Applicable |

| Pathway C | 44.4 | Not Applicable |

Data presented is based on a study of a related cyclobutane-1,2-dione system and is for illustrative purposes. beilstein-journals.org

These calculated energies allow for a direct comparison of the feasibility of different reaction pathways. A lower activation energy indicates a kinetically more favorable pathway. beilstein-journals.org

Reactions are often carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvent effects through either explicit or implicit solvation models.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Interactions)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a framework for predicting the reactivity and electronic properties of molecules. This theory primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species.

For this compound, the HOMO is the highest energy orbital that contains electrons, representing the molecule's ability to donate electrons (nucleophilicity). Conversely, the LUMO is the lowest energy orbital that is devoid of electrons, indicating its capacity to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

In silico studies, typically employing Density Functional Theory (DFT) methods, are used to calculate the energies and visualize the distribution of these frontier orbitals. For this compound, it is anticipated that the HOMO would be predominantly localized on the electron-rich anilino group and the enamine double bond, reflecting the electron-donating nature of the nitrogen atom. The LUMO, on the other hand, is expected to be concentrated on the electron-withdrawing carbonyl group and the cyclobutenone ring, highlighting the electrophilic character of this moiety.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: The values presented in this table are hypothetical and serve as an illustrative example of the data that would be obtained from computational analysis. Actual values would be dependent on the specific level of theory and basis set used in the calculations.

Charge Distribution and Electrostatic Potential Maps (MEP)

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. Molecular Electrostatic Potential (MEP) maps are a powerful visualization tool used to illustrate the charge distribution on the molecular surface.

In an MEP map, different colors are used to represent varying electrostatic potential values. Regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate an excess of electron density and are prone to electrophilic attack. Conversely, areas with positive electrostatic potential, shown in shades of blue, are electron-deficient and are susceptible to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP map would be expected to show a high negative potential (red/yellow) around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. The nitrogen atom of the anilino group, while also electronegative, would likely show a less negative or even slightly positive potential due to the delocalization of its lone pair into the conjugated system. The hydrogen atom attached to the nitrogen would exhibit a positive potential, making it a potential hydrogen bond donor. The aromatic ring would display a complex potential surface with regions of both weak negative and positive potential.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental spectra and the structural elucidation of new compounds.

Theoretical NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. Theoretical calculations of NMR chemical shifts can provide valuable support for the assignment of experimental signals. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for predicting NMR chemical shifts.

By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These predicted values can then be correlated with experimental data to confirm the proposed structure of this compound. Discrepancies between calculated and experimental shifts can often be rationalized in terms of solvent effects or conformational averaging, which may not be fully accounted for in the theoretical model.

Table 2: Hypothetical Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H NMR | ||

| N-H | 7.5 | 7.3 |

| C-H (vinyl) | 5.2 | 5.0 |

| C-H (aromatic) | 7.0 - 7.4 | 6.9 - 7.3 |

| CH₂ | 2.8 | 2.7 |

| ¹³C NMR | ||

| C=O | 185.0 | 183.5 |

| C-N | 160.0 | 158.2 |

| C=C (vinyl) | 95.0 | 93.8 |

| C (aromatic) | 120.0 - 140.0 | 118.0 - 139.0 |

| CH₂ | 45.0 | 44.1 |

Note: The values in this table are for illustrative purposes. Actual data would require specific experimental and computational results.

Computed Vibrational Frequencies and Intensities

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Computational chemistry can be used to calculate the vibrational frequencies and their corresponding IR intensities. These computed spectra can be compared with experimental IR spectra to aid in the assignment of vibrational modes.

For this compound, the calculated IR spectrum would be expected to show characteristic peaks for the N-H stretch, C=O stretch, C=C stretch, and aromatic C-H and C=C vibrations. The computed frequencies are often systematically higher than the experimental ones due to the harmonic approximation used in the calculations and the absence of environmental effects. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve the agreement with experimental data.

Table 3: Hypothetical Computed and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Vibrational Mode | Computed Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3500 | 3360 | 3350 |

| C=O Stretch | 1800 | 1728 | 1720 |

| C=C Stretch (ring) | 1650 | 1584 | 1580 |

| C=C Stretch (aromatic) | 1600 | 1536 | 1530 |

Note: The values in this table are hypothetical and intended for illustration. A scaling factor of 0.96 is assumed for this example.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule can significantly influence its properties and reactivity. Conformational analysis involves identifying the stable conformations (energy minima) of a molecule and the energy barriers between them. For this compound, rotation around the C-N single bond connecting the aniline (B41778) ring to the cyclobutenone moiety is a key conformational feature.

Computational methods can be used to perform a potential energy surface scan by systematically rotating this bond to identify the most stable conformers. The planarity of the system is often favored to maximize conjugation between the aniline ring and the enaminone system.

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD can explore the conformational landscape, study the flexibility of the molecule, and analyze its interactions with solvent molecules. This information is particularly valuable for understanding how the molecule behaves in a realistic environment.

Synthetic Applications and Chemical Transformations of 3 Anilino 2 Cyclobuten 1 One Derivatives

Role as a Versatile Synthetic Building Block

The inherent ring strain and the conjugated π-system of the cyclobutenone core, combined with the nucleophilic and electrophilic nature of the enaminone moiety, make 3-anilino-2-cyclobuten-1-one derivatives powerful intermediates in synthetic chemistry. nih.govresearchgate.net These molecules serve as synthons for a wide array of more complex structures, leveraging the reactivity of the four-membered ring which can undergo various transformations including ring-opening, expansion, and cycloaddition reactions. baranlab.org

Derivatives of this compound are ideal precursors for the synthesis of cyclobutane-fused ring systems, which are key structural motifs in numerous natural products and biologically active compounds. unica.itresearchgate.net The cyclobutenone ring can participate in thermally or photochemically driven cycloaddition reactions. For instance, the vinylketene intermediate, formed via thermal electrocyclic ring-opening of a cyclobutenone, can react with alkenes or alkynes to generate fused six-membered rings. nih.gov This approach, known as the benzannulation reaction, allows for the rapid construction of highly substituted phenolic and anilinic systems. nih.gov

Furthermore, the double bond of the cyclobutene (B1205218) ring can be exploited in [2+2] cycloadditions to build adjacent four-membered rings, leading to ladderane-type structures. baranlab.org Modern synthetic methods also allow for the fusion of heterocyclic rings onto the cyclobutane (B1203170) core. For example, cascade reactions starting from 2-hydroxycyclobutanone derivatives can yield cyclobutane-fused bicyclic γ-lactones and oxazolidine-2-thiones. unica.itresearchgate.net These strategies highlight the potential of anilino-cyclobutenone derivatives to serve as foundational components for creating diverse fused heterocyclic scaffolds. researchgate.net

Table 1: Examples of Cyclobutane-Fused Ring Systems from Cyclobutenone Precursors

| Precursor Type | Reaction Type | Fused Ring System | Reference |

| Substituted Cyclobutenone | Thermal Ring-Opening/[4+2] Cycloaddition | Fused Phenols/Naphthols | nih.gov |

| 2-Hydroxycyclobutanone | Cascade Wittig Reaction/Cyclization | Bicyclic γ-Lactones | unica.it |

| 2-Alkylidenecyclobutanones | Tandem Reaction with Anilines | Fused Tetrahydroquinolines | researchgate.net |

| Cyclobutenone | [2+2] Cycloaddition with Alkenes | Fused Bicyclic Systems | baranlab.org |

Spirocycles, compounds with two rings connected by a single common atom, are increasingly important in medicinal chemistry due to their three-dimensional structures. The carbonyl group of the this compound scaffold is a key functional handle for the construction of spirocyclic systems. For instance, spirocyclization can be achieved by reacting 1,3-dione systems, analogous to the cyclobutenedione core, with suitable dielectrophiles.

A common strategy involves the alkylation of the carbon atom between the two carbonyl groups (or the enolate equivalent) in a dione (B5365651) system. For example, the reaction of indene-1,3-dione with 1,3-dibromopropane (B121459) under phase-transfer catalysis has been used to synthesize spiro[cyclobutane-1,2'-indene]-1',3'-dione. ajgreenchem.com Similarly, various cycloalkane-1,3-diones can be reacted with reagents like (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate (B1224126) to produce spirocyclopropanes. nih.gov These methodologies can be conceptually extended to this compound derivatives, where the C4 position can be functionalized and serve as the spiro center, linking the cyclobutane ring to a newly formed ring.

Enaminone and Anilino Cyclobutenone Architectures in Complex Molecule Synthesis

The enaminone functional group is a powerful synthon, possessing both nucleophilic (at the β-carbon and the nitrogen atom) and electrophilic (at the carbonyl carbon) sites. This dual reactivity is central to its utility in the synthesis of complex molecules, particularly nitrogen-containing heterocycles. nih.gov In the context of this compound, this reactivity is harnessed within a strained ring system, opening up unique reaction pathways.

The vinylketene intermediates generated from the thermal ring-opening of cyclobutenones can be trapped by nucleophiles like anilines to form amides, a reaction that has been applied in various synthetic contexts. nih.gov Furthermore, the core structure of cyclobutenone is found in several bioactive natural products, and its synthesis is a key step. researchgate.net For instance, Danheiser benzannulation, which uses cyclobutenones and alkynes, was a crucial step in the total synthesis of Mycophenolic Acid. nih.gov The presence of the anilino group provides an additional handle for functionalization or can direct the regioselectivity of subsequent reactions, making these derivatives highly valuable in the strategic assembly of complex molecular targets.

Development of Novel Reagents and Catalysts from Derivatives

The functional groups on this compound derivatives can be modified to create novel reagents and ligands for catalysis. The anilino moiety, in particular, can be elaborated with additional donor atoms (e.g., phosphorus, sulfur, or other nitrogen atoms) to generate multidentate ligands capable of coordinating to transition metals. The resulting metal complexes can function as catalysts for a range of organic transformations.

For instance, the development of catalyst-controlled regiodivergent reactions often relies on the precise structure of the ligand to steer the reaction down a specific pathway. nih.gov By synthesizing a library of this compound derivatives with varied substituents on the aniline (B41778) ring, a range of ligands could be developed. These could then be screened for catalytic activity in reactions such as cross-coupling, hydrogenation, or cycloadditions. The development of substituted anilino derivatives of cyclobutene-3,4-diones has been the subject of patent literature, indicating interest in novel compounds based on this scaffold. google.com Furthermore, the development of silver-π-acid catalysis for the diastereocontrolled synthesis of functionalized cyclobutanes highlights the importance of catalyst development for reactions involving four-membered rings. nih.gov

Application in Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy that allows for the creation of a wide range of structurally distinct molecules from a common intermediate, by slightly altering reaction conditions or reagents. uni-regensburg.de Cyclobutene and cyclobutane scaffolds are exceptionally well-suited for such strategies. nih.govnih.gov A single, optically enriched cyclobutene derivative can serve as a common scaffold that is diversified into numerous products. nih.gov

For example, a chiral bromocyclobutene can undergo a variety of cross-coupling reactions at the bromine-bearing carbon, while the double bond can be subjected to a different set of transformations (e.g., dihydroxylation, epoxidation, hydrogenation). This approach allows for the generation of a library of 1,2,3,4-tetrasubstituted cyclobutane products from a single starting material. nih.gov The this compound framework is an ideal starting point for such a strategy. The anilino group, the carbonyl group, the double bond, and the C4 position all represent points for selective functionalization, enabling the divergent synthesis of a multitude of complex cyclobutane derivatives. rsc.orgnih.gov Catalyst-controlled divergent synthesis, where different catalysts lead to different regio- or stereoisomers from the same starting materials, further expands the utility of these scaffolds. nih.govchemrxiv.org

Table 2: Principles of Divergent Synthesis Using Cyclobutene Scaffolds

| Starting Scaffold | Diversification Point | Transformation Type | Product Class | Reference |

| Chiral 1-Bromo-2-alkylcyclobutene | C-Br bond | Cross-Coupling (e.g., Suzuki, Sonogashira) | Tetra-substituted cyclobutanes | nih.gov |

| Chiral 1-Bromo-2-alkylcyclobutene | C=C double bond | Oxidation, Reduction | Functionalized cyclobutanes | nih.gov |

| Bicyclo[1.1.0]butane (BCB) | C-C sigma bonds | Lewis Acid-Catalyzed Ring Opening | Cyclobutyl amines, biscyclobutenyl amines | chemrxiv.org |

| Vinyl Arenes & 1,3-Dicarbonyls | Reaction Atmosphere (Air vs. N₂) | Photocatalytic Oxoalkylation vs. Hydroalkylation | Ketones vs. Alkanes | uni-regensburg.de |

Precursors for Advanced Organic Materials (e.g., Photoresponsive Systems, Molecular Switches)

The conjugated system of this compound, which encompasses the aniline ring, the enamine double bond, and the carbonyl group, gives these molecules interesting electronic and photophysical properties. This makes them potential precursors for advanced organic materials such as photoresponsive systems and molecular switches. Photoresponsive molecules can undergo a reversible structural change upon irradiation with light, leading to a change in their properties.

The electrocyclic ring-opening of cyclobutenones to vinylketenes is a classic example of a photochemical reaction. nih.gov This transformation can be harnessed to create molecular switches, where the "open" vinylketene form and the "closed" cyclobutenone form have different absorption spectra, conductivity, or binding properties. By carefully designing the substituents on the this compound framework, it is possible to tune the wavelengths of light required for switching and to control the stability of the different isomeric states. The synthesis of cyclobutene analogues for applications like bioorthogonal ligation demonstrates that the cyclobutene core can be incorporated into larger, functional molecular systems. nih.gov

Future Directions and Emerging Research Avenues in 3 Anilino 2 Cyclobuten 1 One Chemistry

Development of Novel and Sustainable Synthetic Routes

The demand for greener and more efficient chemical processes is a major driver of innovation in synthetic chemistry. For 3-anilino-2-cyclobuten-1-one and its derivatives, future research will likely focus on developing synthetic strategies that are not only high-yielding but also environmentally benign.

Key areas of development include:

Catalytic Methods: Moving away from stoichiometric reagents towards catalytic systems can significantly reduce waste and improve atom economy. Research into novel transition-metal or organocatalytic methods for the construction of the cyclobutene (B1205218) ring or for the C-N bond formation is a promising avenue.

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without the isolation of intermediates can streamline the synthesis, reduce solvent usage, and save time and resources.

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials to construct the this compound scaffold would be a significant step towards sustainability.

Solvent-Free and Aqueous Synthesis: Developing reactions that can be performed without the use of volatile organic solvents or in water as a solvent is a key goal of green chemistry. A solvent-free synthetic methodology has been proposed for the synthesis of N-aryl azacycles, which could be adapted for anilinocyclobutenone synthesis. mdpi.com

| Sustainable Approach | Potential Advantage | Research Focus |

| Catalysis | Reduced waste, higher efficiency | Development of novel metal- and organocatalysts |

| One-Pot Reactions | Increased efficiency, reduced solvent use | Design of tandem reaction sequences |

| Renewable Feedstocks | Reduced reliance on fossil fuels | Utilization of bio-based starting materials |

| Alternative Solvents | Reduced environmental impact | Reactions in water or solvent-free conditions |

Exploration of Unprecedented Reactivity Pathways

The unique structure of this compound suggests a rich and largely unexplored reactivity profile. Future research will aim to uncover and harness new chemical transformations of this scaffold.

Emerging areas of exploration include:

Ring-Opening and Ring-Expansion Reactions: The strain of the four-membered ring makes it susceptible to ring-opening reactions, providing access to a variety of linear and functionalized products. Controlled ring-expansion reactions could lead to the synthesis of larger, more complex heterocyclic systems.

[2+2] Photocycloadditions: The double bond in the cyclobutene ring is a prime candidate for photochemical reactions. nih.gov Exploring [2+2] photocycloaddition reactions with other alkenes could lead to the construction of complex polycyclic architectures. nih.gov

Pericyclic Reactions: The conjugated system within this compound could participate in various pericyclic reactions, such as electrocyclizations and cycloadditions, under thermal or photochemical conditions, leading to novel molecular frameworks.

Activation of C-H Bonds: Developing methods for the selective functionalization of C-H bonds on the anilino ring or the cyclobutene core would provide a powerful tool for late-stage diversification of these molecules.

Integration into Flow Chemistry and Automation

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and easier scalability. researchgate.net The integration of this compound synthesis and modification into automated flow systems is a key area for future development. researchgate.netresearchgate.net

Key aspects of this integration include:

Automated Synthesis Platforms: The development of automated systems that can perform multi-step syntheses of this compound derivatives will accelerate the discovery of new compounds with desired properties. researchgate.netnih.gov

In-line Analysis and Optimization: Integrating analytical techniques directly into the flow reactor allows for real-time monitoring of the reaction progress and enables rapid optimization of reaction conditions using machine learning algorithms. youtube.com

| Technology | Benefit | Application to this compound |

| Flow Chemistry | Enhanced safety, scalability, and control. researchgate.net | Continuous production of the core scaffold and its derivatives. nih.gov |

| Automation | High-throughput screening and optimization. researchgate.net | Rapid synthesis of compound libraries for property screening. nih.gov |

| In-line Analytics | Real-time reaction monitoring | Precise control over product purity and yield. |

Advanced Computational Methodologies for Prediction and Design